5-(4-Methoxyphenyl)-2-phenyloxazole
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Overview
Description
5-(4-Methoxyphenyl)-2-phenyloxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-2-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with phenylglycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
5-(4-Methoxyphenyl)-2-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole products.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
5-(4-Methoxyphenyl)-2-phenyloxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyloxazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The pathways involved often include key metabolic and signaling routes, making it a valuable compound for studying biochemical processes .
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-2-phenyloxazole can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound also features a methoxyphenyl group but differs in its core structure, which is an indole rather than an oxazole.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole core and shows distinct pharmacological properties.
The uniqueness of this compound lies in its oxazole ring, which imparts specific electronic and steric characteristics that influence its reactivity and interactions with biological targets.
Properties
CAS No. |
62921-42-0 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-17-16(19-15)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
ONQKZEWRQOTVRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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